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molecular formula Pd B051930 Palladium CAS No. 7440-05-3

Palladium

Cat. No. B051930
M. Wt: 106.4 g/mol
InChI Key: KDLHZDBZIXYQEI-UHFFFAOYSA-N
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Patent
US05726296

Procedure details

A 300 cc autoclave was charged with 7-benzyloxy-4-hydroxycoumarin (3 g, 3.7 mmol), prepared in accordance with Example 5, 5% Pd on carbon (0.18 g) and 85 mL of methanol and the autoclave was purged with N2. The autoclave was pressurized with H2 to a pressure of about 100 psi and maintained at that pressure. The exothermic reaction was carried out at ~50° C. for ~2hrs. After the completion of hydrogenolysis, the reactor was flushed with N2 and the contents were transferred into a beaker using a long pipet. The mixture containing Pd/C was dried over MgSO4 and filtered through a frit. The filtrate was evaporated to dryness and finally dried overnight at 45° C. The purity of the material as determined by LC was 95%; yield ~90%. The product was characterized by NMR.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([OH:20])=[CH:14][C:15](=[O:19])[O:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].CO>[OH:20][C:13]1[C:12]2[C:17](=[CH:18][C:9]([OH:8])=[CH:10][CH:11]=2)[O:16][C:15](=[O:19])[CH:14]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CC(OC2=C1)=O)O
Step Two
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
85 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the autoclave was purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that pressure
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
WAIT
Type
WAIT
Details
was carried out at ~50° C. for ~2hrs
CUSTOM
Type
CUSTOM
Details
After the completion of hydrogenolysis, the reactor was flushed with N2
ADDITION
Type
ADDITION
Details
The mixture containing Pd/C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a frit
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness and finally dried overnight at 45° C
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
OC1=CC(OC2=CC(=CC=C12)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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